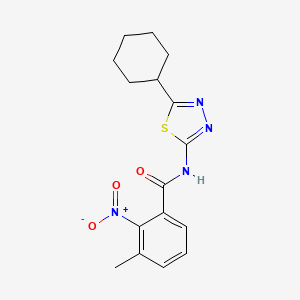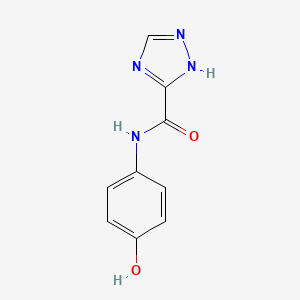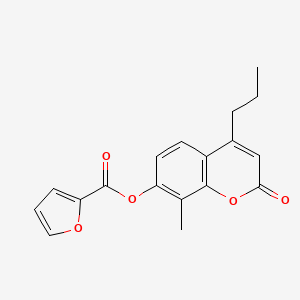
N-(2,4-dimethoxyphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea, commonly known as Urea-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule belongs to the class of substituted ureas and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Urea-1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Urea-1 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, Urea-1 has been investigated for its ability to modulate the immune system and reduce inflammation, which could have implications for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of Urea-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Urea-1 has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell division and survival. It has also been found to modulate the expression of genes involved in apoptosis, or programmed cell death, which could contribute to its antitumor activity.
Biochemical and Physiological Effects
Urea-1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its antitumor activity. Urea-1 has also been found to modulate the expression of cytokines and chemokines, which are involved in the regulation of the immune system and the inflammatory response. In addition, Urea-1 has been shown to inhibit the growth of bacteria and fungi, which could be attributed to its ability to disrupt cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Urea-1 is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapeutics. In addition, Urea-1 has been found to exhibit a broad spectrum of antimicrobial activity, which could have implications for the treatment of infectious diseases. However, there are also some limitations associated with the use of Urea-1 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. In addition, Urea-1 has been found to exhibit cytotoxicity at high concentrations, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on Urea-1. One area of focus could be the development of new synthetic methods to improve the yield and purity of Urea-1. Another direction could be the investigation of the structure-activity relationship of Urea-1 and its analogs, which could provide insights into its mechanism of action and potential therapeutic applications. In addition, further studies could be conducted to explore the potential of Urea-1 as a modulator of the immune system and its role in the regulation of inflammation. Finally, the development of new drug delivery systems could be explored to improve the efficacy and safety of Urea-1 in clinical settings.
Conclusion
In conclusion, Urea-1 is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its potent antitumor and antimicrobial activity, as well as its ability to modulate the immune system and reduce inflammation, make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential in clinical settings.
Méthodes De Synthèse
The synthesis of Urea-1 involves the reaction between 2,4-dimethoxyaniline and 1,1,3,3-tetramethylbutyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. The yield of Urea-1 can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-16(2,3)11-17(4,5)19-15(20)18-13-9-8-12(21-6)10-14(13)22-7/h8-10H,11H2,1-7H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZBOOWMNYDCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)


![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)




![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
